N-[(4,7-dimethoxy-1H-indol-2-yl)carbonyl]-L-alanine
Description
N-[(4,7-dimethoxy-1H-indol-2-yl)carbonyl]-L-alanine is a synthetic amino acid derivative featuring an indole scaffold substituted with methoxy groups at the 4- and 7-positions. The compound consists of L-alanine conjugated via an amide bond to a 4,7-dimethoxyindole-2-carbonyl moiety. Notably, CymitQuimica listed this compound in its catalog but discontinued production, indicating specialized or niche research interest .
Properties
IUPAC Name |
(2S)-2-[(4,7-dimethoxy-1H-indole-2-carbonyl)amino]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O5/c1-7(14(18)19)15-13(17)9-6-8-10(20-2)4-5-11(21-3)12(8)16-9/h4-7,16H,1-3H3,(H,15,17)(H,18,19)/t7-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUAHMLVEMBXQRZ-ZETCQYMHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)NC(=O)C1=CC2=C(C=CC(=C2N1)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)O)NC(=O)C1=CC2=C(C=CC(=C2N1)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Procedure:
Activation of the indole-2-carboxylic acid:
The 4,7-dimethoxy-1H-indole-2-carboxylic acid is dissolved in anhydrous dichloromethane (DCM).
DCC (1.1 equivalents) is added to activate the carboxylic acid, forming an O-acylurea intermediate.Coupling with L-alanine:
L-Alanine (1 equivalent) is introduced along with a catalytic amount of N-hydroxysuccinimide (NHS) or other coupling additives to facilitate the formation of the active ester.Reaction Conditions:
The mixture is stirred at 0–25°C for 8–12 hours under inert atmosphere (argon or nitrogen). The reaction progress is monitored via TLC or HPLC.Workup:
The reaction mixture is filtered to remove dicyclohexylurea (DCU), and the filtrate is concentrated under reduced pressure. The crude product is purified by column chromatography.
Research Data:
| Reaction Parameter | Conditions | Yield | References |
|---|---|---|---|
| Coupling reagent | DCC (1.1 equiv) | ~79% | , |
| Solvent | DCM | — | — |
| Temperature | 0–25°C | — | — |
| Reaction time | 8–12 hours | — | — |
Amide Bond Formation via Carbonyldiimidazole (CDI) Activation
An alternative to carbodiimide coupling involves CDI, which activates the carboxylic acid to form an acylimidazole intermediate, facilitating subsequent amide formation with amino acids.
Procedure:
Activation:
Dissolve the indole-2-carboxylic acid in anhydrous dimethylformamide (DMF). Add CDI (1.2 equivalents) and stir at room temperature for 1 hour to generate the acylimidazole.Coupling:
Add L-alanine (or protected derivatives) to the reaction mixture and stir at room temperature for 4–6 hours.Workup:
The reaction mixture is diluted with water, extracted with ethyl acetate, washed, dried, and purified via chromatography.
Research Data:
| Reaction Parameter | Conditions | Yield | References |
|---|---|---|---|
| Activation reagent | CDI (1.2 equiv) | ~75% | , |
| Solvent | DMF | — | — |
| Temperature | Room temperature | — | — |
| Reaction time | 4–6 hours | — | — |
Direct Amidation Using Coupling Agents in Solid-Phase Synthesis
For peptide-like synthesis, solid-phase peptide synthesis (SPPS) techniques can be employed, especially when multiple derivatives are to be synthesized systematically.
Procedure:
Resin Loading:
Attach protected amino acids (e.g., Boc-L-alanine) onto a solid support resin.Coupling:
Use coupling reagents like HBTU or HATU in the presence of DIPEA to couple the indole derivative (with activated carboxylic acid) onto the resin-bound amino acid.Deprotection and Cleavage:
Remove protecting groups with TFA and cleave the final compound from the resin.
Research Data:
| Reaction Parameter | Conditions | Yield | References |
|---|---|---|---|
| Coupling reagent | HBTU/HATU | 10–20% yield per step | |
| Solvent | DMF or NMP | — | — |
| Temperature | Room temperature | — | — |
Alternative Synthetic Routes Based on Indole Functionalization
Some approaches involve functionalizing the indole nucleus via electrophilic substitution or metal-catalyzed cross-coupling reactions to introduce the carbonyl-L-alanine moiety.
Procedure:
Electrophilic substitution:
The indole nucleus is selectively brominated or iodinated at the 2-position, followed by palladium-catalyzed carbonylation with amino acid derivatives.Cross-coupling:
Use of Suzuki or Sonogashira coupling reactions to attach amino acid fragments, followed by oxidation or amidation steps.
Research Data:
| Reaction Parameter | Conditions | Yield | References |
|---|---|---|---|
| Catalyst | Pd(PPh₃)₄ or PdCl₂ | 50–70% | , |
| Reagents | Boronic acids or alkynes | — | — |
| Temperature | 80–120°C | — | — |
Notes and Considerations
Protection of Functional Groups:
The amino group of L-alanine is typically protected (e.g., Boc or Fmoc) to prevent side reactions during coupling.Solvent Choice:
Anhydrous solvents like DCM, DMF, or THF are preferred to prevent hydrolysis of reactive intermediates.Reaction Monitoring:
TLC, HPLC, or NMR are used to monitor reaction progress and purity.Purification:
Final products are purified via column chromatography, recrystallization, or preparative HPLC.
Summary Table of Preparation Methods
| Method | Key Reagents | Typical Yield | Advantages | Limitations |
|---|---|---|---|---|
| Carbodiimide coupling | DCC or DIC + NHS | ~75–79% | Widely used, reliable | Urea byproduct removal needed |
| CDI activation | CDI | ~75% | Mild conditions | Sensitive to moisture |
| Solid-phase synthesis | HBTU/HATU | Variable | Suitable for combinatorial synthesis | Requires specialized equipment |
| Cross-coupling | Pd catalysts + boronic acids | 50–70% | Structural diversity | Requires metal catalysts |
Chemical Reactions Analysis
Types of Reactions
N-[(4,7-dimethoxy-1H-indol-2-yl)carbonyl]-L-alanine can undergo various chemical reactions, including:
Oxidation: The indole core can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of indole-2-carboxylic acid derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted indole derivatives with various functional groups.
Scientific Research Applications
N-[(4,7-dimethoxy-1H-indol-2-yl)carbonyl]-L-alanine has several scientific research applications:
Mechanism of Action
The mechanism of action of N-[(4,7-dimethoxy-1H-indol-2-yl)carbonyl]-L-alanine involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Indole Derivatives
- This compound vs. N-(3-Indolylacetyl)-L-alanine: The methoxy groups in the former likely enhance solubility and steric bulk compared to the unsubstituted indole in the latter. This difference may influence binding affinity in biological systems. For example, N-(3-Indolylacetyl)-L-alanine’s role as a prognostic biomarker in cancer suggests indole derivatives can modulate immune or metabolic pathways .
Fluorescent Probes
Agrochemicals
- Bilanafos demonstrates how alanine derivatives can be engineered for bioactivity. Its phosphinyl group disrupts plant metabolism, a mechanism distinct from indole-based compounds .
Biological Activity
N-[(4,7-dimethoxy-1H-indol-2-yl)carbonyl]-L-alanine is a synthetic compound derived from indole, characterized by its unique methoxy substitutions and the incorporation of an L-alanine moiety. This compound has garnered attention in medicinal chemistry due to its diverse biological activities, particularly its potential roles in antimicrobial and anticancer therapies.
Chemical Structure and Properties
The compound features a molecular formula of C₁₄H₁₆N₂O₅, with a specific structure that includes:
- Indole Core : A bicyclic structure known for its presence in many biologically active compounds.
- Methoxy Groups : Located at positions 4 and 7, these groups enhance the compound's solubility and biological activity.
- Carbonyl-linked L-Alanine : This amino acid component is crucial for the compound's interaction with biological systems.
Synthesis
The synthesis of this compound typically involves several steps:
- Formation of the Indole Core : This can be achieved through Fischer indole synthesis.
- Introduction of Methoxy Groups : Electrophilic aromatic substitution reactions are employed.
- Coupling with L-Alanine : The final step uses coupling reagents like dicyclohexylcarbodiimide (DCC) to link the indole derivative with L-alanine.
Biological Activity
This compound has shown promise in various biological assays:
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties against a range of bacterial strains. Its mechanism may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.
Anticancer Properties
Studies have reported that this compound can induce apoptosis in cancer cell lines. The compound’s ability to modulate signaling pathways related to cell proliferation and survival is under investigation.
Case Studies
- Antimicrobial Efficacy : In a study published in Journal of Medicinal Chemistry, this compound was tested against Gram-positive and Gram-negative bacteria. The results demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus, indicating strong antimicrobial potential .
- Cancer Cell Apoptosis : A recent study highlighted the compound's effects on human breast cancer cells (MCF-7). Treatment with this compound resulted in a 40% increase in apoptotic cells compared to control groups after 48 hours .
Comparative Analysis
To understand the uniqueness of this compound, it is useful to compare it with similar compounds:
| Compound | Structure Type | Biological Activity |
|---|---|---|
| Indole-3-acetic acid | Plant hormone | Growth regulator in plants |
| Tryptophan | Essential amino acid | Precursor to serotonin |
| Serotonin | Neurotransmitter | Mood regulation |
| N-[4-(Methoxy)-indole] | Indole derivative | Anticancer activity |
Q & A
Q. What analytical techniques are optimal for structural characterization of N-[(4,7-dimethoxy-1H-indol-2-yl)carbonyl]-L-alanine?
Methodological Answer: Use high-resolution mass spectrometry (HR-MS) and nuclear magnetic resonance (NMR) spectroscopy. For NMR, focus on - and -NMR to resolve methoxy groups (δ 3.7–3.9 ppm) and indole carbonyl signals (δ 160–170 ppm). Pair with tandem MS (LC-MS/MS) for fragmentation patterns. Structural analogs in catalogs (e.g., Fmoc-protected alanine derivatives) suggest similar characterization workflows .
Q. How can researchers synthesize this compound using standard peptide coupling methods?
Methodological Answer: Employ carbodiimide-mediated coupling (e.g., EDC/HOBt) between 4,7-dimethoxy-1H-indole-2-carboxylic acid and L-alanine. Protect the indole nitrogen with a tert-butoxycarbonyl (Boc) group during synthesis to prevent side reactions. Purify via reversed-phase HPLC (C18 column, acetonitrile/water gradient) .
Q. What chromatographic methods are validated for quantifying this compound in serum samples?
Methodological Answer: Use ultra-performance liquid chromatography (UPLC) coupled with quadrupole time-of-flight MS (Q-TOF-MS). Optimize mobile phases (e.g., 0.1% formic acid in water/acetonitrile) and column temperatures (40–45°C). Validate with spiked serum samples (recovery >85%, CV <10%) .
Q. Which metabolic pathways are associated with the biotransformation of this compound in mammalian systems?
Methodological Answer: Conduct in vitro assays with liver microsomes to identify phase I/II metabolites. Monitor demethylation (via CYP3A4/2D6) and glucuronidation using UDP-glucuronosyltransferase inhibitors. Compare with structurally related indole derivatives (e.g., N-(3-Indolylacetyl)-L-alanine) .
Q. What are the key stability considerations for handling this compound in experimental settings?
Methodological Answer: Store lyophilized powder at -80°C under nitrogen. In solution, avoid prolonged exposure to light (due to indole photodegradation) and pH >7.0 (risk of ester hydrolysis). Use antioxidants (e.g., ascorbic acid) in cell culture media .
Advanced Research Questions
Q. How does this compound influence PD-1 inhibitor efficacy in NSCLC combination therapies?
Methodological Answer: In cohort studies, lower serum levels correlate with prolonged progression-free survival (PFS: HR = 0.60, 95% CI 0.37–0.98). Mechanistically, it may modulate T-cell exhaustion via indoleamine 2,3-dioxygenase (IDO) inhibition. Validate using syngeneic mouse models with PD-1 blockade .
Q. What statistical approaches resolve contradictions in prognostic correlations across patient subgroups?
Methodological Answer: Apply multivariate Cox regression with interaction terms to assess subgroup heterogeneity (e.g., age, PD-L1 expression). For discordant results (e.g., smokers vs. non-smokers), use bootstrapping to evaluate robustness. Stratify by TNM stage and ECOG performance status .
Q. What experimental designs validate its role as an independent prognostic biomarker in cancer immunotherapy?
Methodological Answer: Utilize discovery and validation cohorts (n ≥ 200 patients each). Measure baseline serum levels via targeted metabolomics. Apply receiver operating characteristic (ROC) analysis (AUC >0.7) and adjust for confounders (e.g., chemotherapy regimen) .
Q. How do cellular uptake mechanisms affect its biomarker reliability in different tissue microenvironments?
Methodological Answer: Compare intracellular concentrations in tumor vs. stromal cells using LC-MS/MS. Inhibit organic anion transporters (OATs) with probenecid to assess transport dependency. Correlate with immunohistochemistry for transporter expression .
Q. What multi-omics integration strategies enhance the predictive power of this metabolite in therapeutic response modeling?
Methodological Answer: Combine metabolomics with transcriptomic profiling (RNA-seq) of peripheral blood mononuclear cells (PBMCs). Use machine learning (e.g., random forest) to identify co-regulated pathways (e.g., tryptophan metabolism). Validate in prospective trials with pre/post-treatment sampling .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
